1-(Cyclopropylmethyl)-L-proline

Description

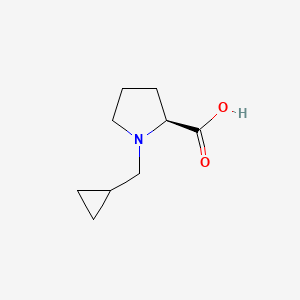

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-2-1-5-10(8)6-7-3-4-7/h7-8H,1-6H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKXCORAHHXBTE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665333 | |

| Record name | 1-(Cyclopropylmethyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342793-01-5 | |

| Record name | 1-(Cyclopropylmethyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Cyclopropylmethyl)-L-proline physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 1-(Cyclopropylmethyl)-L-proline

Abstract

This compound is a synthetic derivative of the natural amino acid L-proline, distinguished by the N-alkylation with a cyclopropylmethyl group. This structural modification imparts unique conformational constraints and physicochemical properties, making it a molecule of significant interest in medicinal chemistry.[1] Its incorporation into larger molecules can enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] Notably, this compound serves as a critical chiral building block in the synthesis of potent enzyme inhibitors, such as those targeting Factor D, a serine protease pivotal to the innate immune system's complement pathway.[1][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed methodologies for its synthesis and characterization, and insights into its application in drug discovery.

Core Molecular and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is paramount for its effective application in research and development.

Structural and Identification Data

The identity of this compound is defined by its specific stereochemistry and molecular composition. The L-configuration, inherited from the L-proline starting material, is crucial for its role in stereospecific interactions with biological targets.[1]

graph "Chemical_Structure" {

layout=neato;

node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13840733&t=l"];

A [label=""];

}

Caption: 2D Structure of this compound.

Table 1: Core Identification and Structural Data

| Property | Value | Source(s) |

| IUPAC Name | (2S)-1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid | [1][4] |

| CAS Number | 342793-01-5 | [1][4][5] |

| Molecular Formula | C₉H₁₅NO₂ | [1][4] |

| Molecular Weight | 169.22 g/mol | [1][4] |

| Canonical SMILES | C1CC(N(C1)CC2CC2)C(=O)O | [4] |

| InChI Key | JZKXCORAHHXBTE-QMMMGPOBSA-N | [1][4] |

Physicochemical Parameters

These parameters are essential for predicting the compound's behavior in various experimental and physiological conditions, from formulation to in vivo activity. While specific experimental data for some properties of this derivative are not widely published, reasonable estimations can be derived from its parent compound, L-proline, and general chemical principles.

Table 2: Key Physicochemical Properties

| Property | Value / Description | Rationale & Comparative Insights |

| Physical Form | Expected to be a solid at room temperature. | Similar to its parent compound, L-proline, which is a white crystalline solid.[6][7] |

| Solubility | Sparingly soluble in aqueous buffers; solubility can be enhanced in co-solvent systems (e.g., ethanol/water).[1][8] | The addition of the hydrophobic cyclopropylmethyl group likely reduces water solubility compared to L-proline, which is highly soluble (1623 g/L at 25°C).[6][9] A full pH-solubility profile is recommended to determine optimal conditions for formulation.[1] |

| pKa | Two pKa values are expected: one for the carboxylic acid (acidic) and one for the tertiary amine (basic). | For the parent L-proline, pKa values are ~1.99 (carboxyl) and ~10.60 (secondary amine).[6] N-alkylation to a tertiary amine is expected to slightly lower the pKa of the conjugate acid (the protonated amine) compared to the secondary amine of L-proline. |

| Melting Point | Not publicly reported. | For comparison, L-proline decomposes at approximately 220-222 °C.[7] The derivative's melting point would require experimental determination. |

| LogP | Expected to be higher than L-proline. | The cyclopropylmethyl group increases the lipophilicity of the molecule. The calculated LogP of L-proline is approximately -2.5 to -2.7.[6] |

Synthesis and Characterization Protocols

The integrity of any research hinges on the quality of the starting materials. This section details a validated synthesis approach and the analytical workflows required to confirm the identity and purity of this compound.

Stereoselective Synthesis

The most direct and efficient synthesis leverages L-proline as a chiral starting material, ensuring the retention of the desired (S)-stereochemistry at the alpha-carbon.[1]

Caption: Stereoselective synthesis workflow for this compound.

Protocol 1: N-Alkylation of L-Proline

-

Dissolution: Dissolve L-proline in a suitable polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO).[1]

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃), to the mixture to deprotonate the carboxylic acid and facilitate the subsequent nucleophilic attack by the secondary amine.

-

Alkylation: Add (cyclopropylmethyl)bromide or chloride to the reaction mixture. The reaction is typically heated to drive it to completion.

-

Monitoring: Track the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or LC-MS, until the L-proline starting material is consumed.

-

Quenching & Extraction: After cooling, quench the reaction with water and extract the product into an organic solvent after adjusting the pH to the isoelectric point.

-

Purification: Purify the crude product via recrystallization or column chromatography to yield the final, high-purity compound.

Analytical Characterization Workflow

A suite of analytical methods is required to confirm the structure, identity, and purity of the synthesized compound.[1]

Caption: Comprehensive analytical workflow for product characterization.

Protocol 2: Purity Determination by HPLC

-

Rationale: HPLC is the gold standard for assessing the purity of small molecules. Due to the lack of a strong UV chromophore in the proline structure, derivatization may be necessary for sensitive detection.[10]

-

System: An HPLC system equipped with a photodiode array (PDA) or UV detector.[10]

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Derivatization (if needed): For enhanced sensitivity, pre-column derivatization with a fluorescent tag like 4-chloro-7-nitrobenzofurazan (NBD-Cl) can be performed, with detection at the appropriate wavelength (e.g., 464 nm).[10]

-

Analysis: Inject a known concentration of the sample and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 3: Structural Confirmation by Mass Spectrometry and NMR

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and gain structural insights from fragmentation patterns.

-

Method: Electrospray ionization (ESI) is a common technique. In positive ion mode, the expected protonated molecular ion [M+H]⁺ would be observed.

-

Expected Fragmentation: Key fragments would likely arise from the loss of the carboxyl group (as CO₂) or the cleavage of the N-C bond, resulting in the loss of the cyclopropylmethyl group.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To provide unambiguous structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the pyrrolidine ring, as well as the distinct upfield signals for the methylene and methine protons of the cyclopropyl group.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and show diagnostic chemical shifts for the carbonyl carbon, the alpha-carbon of the proline ring, and the carbons of the cyclopropylmethyl substituent.[1]

-

Application in Drug Discovery

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry. The cyclopropyl ring is not merely a passive linker; it actively influences a molecule's properties.[1]

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the half-life of a drug.[2]

-

Conformational Rigidity: The proline ring provides a rigid scaffold that helps to correctly orient other functional groups for optimal binding to a biological target, which can reduce the entropic penalty of binding.[1][2]

-

Enhanced Potency: The unique electronic properties and steric bulk of the cyclopropylmethyl group can lead to favorable hydrophobic interactions within a target's active site, enhancing binding affinity and potency.[1][2]

-

Factor D Inhibition: This compound is a well-established building block for a class of potent and selective reversible inhibitors of human Factor D.[1] The scaffold plays a pivotal role in the binding and inhibition mechanism of these larger drug candidates.[1]

Conclusion

This compound is more than a simple derivative; it is an enabling tool for medicinal chemists. Its well-defined stereochemistry and unique physicochemical properties, driven by the cyclopropylmethyl pharmacophore, provide a robust starting point for the design of novel therapeutics with improved drug-like properties. The synthetic and analytical protocols outlined in this guide offer a validated framework for researchers to produce and qualify this important building block for their drug discovery programs.

References

- Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors - ACS Public

- Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC - Impactfactor. [Link]

- Methods for Determination of Proline in Plants - ResearchG

- 1-(cyclohexylmethyl)-L-Proline | C12H21NO2 | CID 51440978 - PubChem. [Link]

- PROTOCOL: Extraction and determination of proline - ResearchG

- HPLC Methods for analysis of Proline - HELIX Chrom

- Estimation of Proline by Acid Ninhydrin method // Microplate reader (96 well pl

- L(-)-Proline - ChemBK. [Link]

- pK a Values determined for the amino acids 1-4 and their N-acetyl deriv

- L-Proline, 2-methyl - Organic Syntheses Procedure. [Link]

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [Link]

- Showing metabocard for N-Methyl-L-proline (HMDB0094696). [Link]

- Properties, metabolisms, and applications of (L)-proline analogues - PubMed. [Link]

- proline dl-form | C5H9NO2 | CID 614 - PubChem. [Link]

- L-Proline | C5H9NO2 | CID 145742 - PubChem. [Link]

- The combined application of cis-cyclo(L-Phe-L-Pro) with antimicrobial proline-based 2,5-diketopiperazines significantly enhances anti-breast cancer activity by selectively targeting cancer stem cells - PubMed. [Link]

- Role of proline in cell wall synthesis and plant development and its implications in plant ontogeny - Frontiers. [Link]

- Showing Compound L-Proline (FDB000570) - FooDB. [Link]

- Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC - PubMed Central. [Link]

- Unusual properties of aqueous solutions of L-Proline: a Molecular Dynamics study. [Link]

- L-Proline - American Chemical Society. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 342793-01-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. chembk.com [chembk.com]

- 10. impactfactor.org [impactfactor.org]

An In-depth Technical Guide to 1-(Cyclopropylmethyl)-L-proline

Introduction: The Significance of Modified Proline Scaffolds in Modern Drug Discovery

Proline, a unique proteinogenic amino acid, imparts significant conformational rigidity upon peptide structures due to its secondary amine integrated into a pyrrolidine ring.[1][2] This inherent structural constraint is a pivotal feature exploited by medicinal chemists to design molecules with specific three-dimensional orientations, enhancing their binding affinity and selectivity for biological targets.[1][3][4] The strategic modification of the proline scaffold has emerged as a powerful tool in drug design, allowing for the fine-tuning of physicochemical and pharmacological properties.[3][4] This guide focuses on a particularly noteworthy derivative, 1-(Cyclopropylmethyl)-L-proline, a molecule of increasing interest in the synthesis of complex, pharmacologically active compounds.[5]

The incorporation of a cyclopropylmethyl group at the N-1 position of the L-proline ring introduces a unique combination of steric and electronic properties. The cyclopropyl moiety is a well-regarded pharmacophore that can positively influence metabolic stability and conformational preferences of parent molecules.[5] This technical guide provides a comprehensive overview of the nomenclature, structure, key properties, synthesis, and the role of this compound in contemporary research and development, tailored for professionals in the fields of chemical synthesis and drug discovery.

PART 1: Nomenclature and Molecular Structure

A precise understanding of a molecule's identity begins with its systematic nomenclature and a clear representation of its three-dimensional architecture.

IUPAC Name and Stereochemistry

The formal IUPAC name for this compound is (2S)-1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid .[5][6] The "(2S)" designation is crucial as it defines the absolute stereochemistry at the alpha-carbon, inherited from the natural L-proline precursor.[7] This specific stereoisomer is often the biologically active form and its retention during synthesis is a key consideration.

Chemical Structure and Key Identifiers

The molecular structure consists of an L-proline core where the nitrogen atom of the pyrrolidine ring is substituted with a cyclopropylmethyl group.

Below is a 2D representation of the molecule:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Alkylation of L-Proline

The following protocol is a representative method for the synthesis of this compound.

Materials:

-

L-proline

-

(Cyclopropylmethyl)chloride

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-proline in dimethyl sulfoxide (DMSO).

-

Addition of Reagents: To the solution, add potassium carbonate (as a base) and a catalytic amount of potassium iodide.

-

Alkylation: Add (cyclopropylmethyl)chloride to the reaction mixture.

-

Reaction Conditions: Heat the mixture and stir for a sufficient time to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product is then isolated and purified using standard laboratory techniques, which may include extraction, crystallization, or chromatography, to yield this compound.

This method provides a direct route to the target molecule while preserving the crucial (S)-stereochemistry from the L-proline starting material. [5]

PART 3: Applications in Research and Drug Discovery

The unique structural attributes of this compound make it a valuable building block in medicinal chemistry.

Role as a Chiral Intermediate

This compound serves as a key chiral intermediate in the synthesis of various pharmaceutical agents. [8]Its defined stereochemistry and functional groups make it a suitable candidate for exploring structure-activity relationships (SAR) in diverse biological assays. [5]

Incorporation into Bioactive Molecules

Proline and its derivatives are frequently incorporated into the core structures of pharmacologically active compounds. [5]The cyclopropylmethyl group can enhance the pharmacokinetic properties of a drug candidate by:

-

Improving Metabolic Stability: The cyclopropyl ring can block sites of metabolism, leading to a longer half-life in vivo.

-

Enhancing Binding Affinity: The rigid and lipophilic nature of the cyclopropylmethyl group can lead to favorable hydrophobic interactions within the active site of a target enzyme or receptor. [5] While specific inhibitory activities of this compound alone are not extensively detailed, its incorporation into larger molecules is integral to their mechanism of action. [5]For instance, proline-based structures are used in the development of enzyme inhibitors, where the proline ring provides a rigid scaffold to correctly orient other functional groups for optimal binding. [5]

Conclusion

This compound, systematically named (2S)-1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid, represents a strategically modified chiral building block with significant potential in drug discovery and development. Its synthesis from the chiral pool of L-proline offers a reliable route to the enantiomerically pure compound. The introduction of the cyclopropylmethyl group imparts desirable properties that can be harnessed to design novel therapeutics with improved efficacy and pharmacokinetic profiles. As the demand for more sophisticated and potent small molecule drugs continues to grow, the utility of such well-defined and functionalized proline derivatives is expected to expand, making it a compound of considerable interest to the scientific community.

References

- The Role of Proline Derivatives in Drug Discovery and Development. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound Research Chemical. Benchchem.

- CAS 342793-01-5 this compound. Alfa Chemistry.

- Bach, T. M. H., & Takagi, H. (2013). Properties, metabolisms, and applications of (L)-proline analogues. PubMed.

- Proline Derivatives and Analogs. Sigma-Aldrich.

- Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed.

- 342793-01-5 Cas No. | this compound. Matrix Scientific.

- (S)-1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid. MySkinRecipes.

- L-Proline. PubChem.

- Kulkarni, S. S., et al. (2024). Role of proline in cell wall synthesis and plant development and its implications in plant ontogeny. Frontiers in Plant Science.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Frontiers | Role of proline in cell wall synthesis and plant development and its implications in plant ontogeny [frontiersin.org]

- 3. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid [myskinrecipes.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(Cyclopropylmethyl)-L-proline

Introduction

1-(Cyclopropylmethyl)-L-proline is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development.[1] As a key building block in the synthesis of complex pharmacologically active compounds, particularly enzyme inhibitors, its precise structural characterization is paramount.[1] The incorporation of the cyclopropylmethyl group on the proline nitrogen introduces unique conformational constraints and electronic properties that can significantly influence the biological activity and pharmacokinetic profile of parent molecules.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of this compound in solution.[1] This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of its spectral features for identification, purity assessment, and conformational analysis. This guide will delve into the causality behind experimental choices, present detailed spectral data, and offer a rigorous interpretation grounded in fundamental NMR principles.

Methodology: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR data is fundamental to accurate spectral interpretation. The following protocol outlines a robust methodology for the analysis of this compound.

Experimental Protocol: Sample Preparation and NMR Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts due to varying solvent polarities and hydrogen bonding interactions.[2]

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for CDCl₃, for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.

-

Employ a standard single-pulse experiment with the following typical parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds (a longer delay ensures full relaxation of all protons for accurate integration).

-

Number of Scans: 8-16 averages to improve the signal-to-noise ratio.

-

-

Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

-

Utilize a standard pulse program with proton decoupling (e.g., zgpg30) with these typical parameters:

-

Pulse Angle: 30°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds.

-

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Process the FID with an exponential window function (line broadening of 1-2 Hz), followed by Fourier transformation, phase correction, and baseline correction.

-

Workflow for NMR Spectral Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Results and Discussion: Spectral Data of this compound

The following sections present the ¹H and ¹³C NMR spectral data for this compound and provide a detailed interpretation. The data is based on characterization information from the synthesis of the compound.

Molecular Structure and Atom Numbering

For clarity in the spectral assignment, the atoms of this compound are numbered as follows:

Caption: Structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectral Data

The proton NMR spectrum of this compound displays characteristic signals for the proline ring and the N-cyclopropylmethyl substituent.[1]

| Proton (Atom No.) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~4.12 | dd | J = 8.8, 6.4 | 1H |

| H-5a | ~3.67 | m | 1H | |

| H-5b | ~3.35 | m | 1H | |

| H-3a, H-4a, H-4b | ~2.00 - 2.35 | m | 3H | |

| H-3b | ~1.90 | m | 1H | |

| H-7 | ~2.95 | m | 2H | |

| H-8 | ~0.95 | m | 1H | |

| H-9 | ~0.60 | m | 2H | |

| H-9' | ~0.25 | m | 2H |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.[1]

| Carbon (Atom No.) | Chemical Shift (δ, ppm) |

| C-6 (C=O) | ~175.5 |

| C-2 | ~61.5 |

| C-5 | ~54.0 |

| C-7 | ~59.5 |

| C-3 | ~30.5 |

| C-4 | ~25.0 |

| C-8 | ~10.5 |

| C-9 | ~4.0 |

Note: The chemical shifts are approximate and can be influenced by experimental conditions.

Interpretation of the Spectra

-

Proline Ring Protons (H-2, H-3, H-4, H-5): The α-proton (H-2) at approximately 4.12 ppm appears as a doublet of doublets due to coupling with the two diastereotopic protons on C-3. The protons on the δ-carbon (C-5) adjacent to the nitrogen are observed as complex multiplets around 3.35-3.67 ppm. The β- and γ-protons (H-3 and H-4) resonate as overlapping multiplets in the upfield region of approximately 1.90-2.35 ppm. The conformational flexibility of the five-membered proline ring contributes to the complexity of these signals.[2][3]

-

Cyclopropylmethyl Group Protons (H-7, H-8, H-9): The methylene protons (H-7) adjacent to the nitrogen appear as a multiplet around 2.95 ppm. A key feature of the spectrum is the significant upfield shift of the cyclopropyl protons (H-8 and H-9). This is a result of the magnetic anisotropy of the cyclopropane ring, where the ring currents induce a shielding effect on the protons, causing them to resonate at lower frequencies.[4] The methine proton (H-8) is found around 0.95 ppm, while the methylene protons of the cyclopropyl ring (H-9 and H-9') are observed at approximately 0.25-0.60 ppm.

-

Carboxyl Carbon (C-6): The carbonyl carbon of the carboxylic acid group (C-6) exhibits the most downfield chemical shift (~175.5 ppm), which is characteristic for this functional group.

-

Proline Ring Carbons (C-2, C-3, C-4, C-5): The α-carbon (C-2) resonates around 61.5 ppm. The δ-carbon (C-5) appears at approximately 54.0 ppm, while the β- (C-3) and γ- (C-4) carbons are found in the more upfield region at about 30.5 ppm and 25.0 ppm, respectively.

-

Cyclopropylmethyl Group Carbons (C-7, C-8, C-9): The methylene carbon (C-7) attached to the nitrogen is observed at approximately 59.5 ppm. The cyclopropyl carbons (C-8 and C-9) are characteristically shielded, resonating at very high field, around 10.5 ppm and 4.0 ppm, respectively.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectral data of this compound. The presented data and their interpretation offer a solid foundation for the structural verification and analysis of this important synthetic building block. The characteristic upfield shifts of the cyclopropyl group protons and carbons serve as diagnostic markers for the presence of this moiety. A thorough understanding of the spectral features detailed herein is essential for scientists engaged in the synthesis and development of novel therapeutics incorporating this versatile proline derivative.

References

- Aliev, A. E., & Courtier-Murias, D. (2007). Conformational analysis of L-prolines in water. The Journal of Physical Chemistry B, 111(49), 13865–13875. [Link]

- Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2012). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Amino Acids, Peptides and Proteins in Organic Chemistry, 405-420. [Link]

- Hashimoto, A., et al. (2024). Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors. Organic Process Research & Development. [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162).

Sources

An In-Depth Technical Guide to the Mass Spectrometry and Fragmentation Pattern of 1-(Cyclopropylmethyl)-L-proline

Foreword: Charting the Fragmentation Landscape of a Novel Proline Analogue

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation patterns. This guide is dedicated to the comprehensive analysis of 1-(Cyclopropylmethyl)-L-proline, a proline analogue of significant interest. As researchers and scientists in pharmaceutical and biotechnological fields, a deep understanding of how such molecules behave within a mass spectrometer is crucial for their unambiguous identification, characterization, and quantification in complex biological matrices.

This document deviates from a rigid, templated approach. Instead, it is structured to logically unfold the principles and practicalities of analyzing this compound by mass spectrometry. We will begin by establishing the foundational fragmentation behaviors of its core components—the L-proline ring and the N-cyclopropylmethyl group. Subsequently, we will synthesize this knowledge to predict and interpret the fragmentation pattern of the complete molecule. This guide is designed to be a self-validating resource, grounding its assertions in established chemical principles and providing detailed, actionable experimental protocols.

Foundational Principles: Deconstructing the Fragmentation of Core Moieties

To accurately predict and interpret the mass spectrum of this compound, it is essential to first understand the characteristic fragmentation pathways of its constituent parts: the proline ring and the N-alkyl substituent.

The Proline Moiety: A Ring of Stability and Predictable Fissure

Proline's cyclic structure imparts a unique rigidity compared to other amino acids, which significantly influences its fragmentation. Under electrospray ionization (ESI), proline and its derivatives readily protonate, typically at the nitrogen atom. The subsequent collision-induced dissociation (CID) is heavily influenced by the "proline effect," a well-documented phenomenon where cleavage of the peptide bond N-terminal to the proline residue is highly favored. While this compound is not a peptide, the principles governing the stability of the prolinium ion are still applicable.

The most characteristic fragmentation of the protonated proline ring itself involves the loss of the carboxyl group as CO₂ (44 Da) and H₂O (18 Da). A key fragment ion for proline is often observed at m/z 70, corresponding to the iminium ion formed after the loss of the carboxyl group.

The N-Cyclopropylmethyl Group: A Tale of Ring Opening and Rearrangement

The fragmentation of N-alkyl amines is typically dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[1] This process leads to the formation of a stable, resonance-stabilized iminium ion.[2] For the N-cyclopropylmethyl group, this α-cleavage is particularly significant. The bond between the methylene group and the cyclopropyl ring is susceptible to cleavage.

Furthermore, the cyclopropyl ring itself can undergo characteristic fragmentation. Upon ionization, cyclopropane can lose a hydrogen atom to form a cyclopropyl cation or undergo ring-opening to form an allyl cation. This propensity for rearrangement and fragmentation will play a key role in the overall fragmentation pattern of the target molecule.

Predicting the Fragmentation Symphony: The Mass Spectrum of this compound

By combining the fragmentation principles of the proline and N-cyclopropylmethyl moieties, we can anticipate the major fragmentation pathways for protonated this compound ([M+H]⁺). The molecular weight of this compound is 169.22 g/mol , so we expect the protonated molecule to appear at an m/z of 170.2.

Figure 1: Proposed Fragmentation Pathways of this compound

Caption: Proposed major fragmentation pathways for protonated this compound.

Major Predicted Fragment Ions

Based on the foundational principles, we can predict the following key fragment ions in the positive ion ESI-MS/MS spectrum of this compound:

-

[M+H-H₂O]⁺ at m/z 152.2: Loss of a water molecule from the carboxylic acid group is a common fragmentation pathway for amino acids.

-

[M+H-HCOOH]⁺ at m/z 124.2: Decarboxylation, the loss of the entire carboxylic acid group, is another characteristic fragmentation of amino acids.

-

[C₄H₈N]⁺ (Proline iminium ion) at m/z 70.1: This highly stable iminium ion is a hallmark of proline-containing compounds and is expected to be a prominent peak.

-

[C₄H₇]⁺ (Cyclopropylmethyl cation) at m/z 55.1: Cleavage of the N-C bond linking the cyclopropylmethyl group to the proline ring would generate this cation.

Table 1: Predicted Fragment Ions of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Putative Structure of Fragment |

| 170.2 | 152.2 | H₂O | Protonated dehydrated molecule |

| 170.2 | 124.2 | HCOOH | Protonated decarboxylated molecule |

| 170.2 | 116.1 | •C₄H₇ | Protonated proline |

| 124.2 | 70.1 | C₄H₈ | Proline iminium ion |

| 170.2 | 55.1 | C₅H₈NO₂ | Cyclopropylmethyl cation |

Experimental Protocol: A Step-by-Step Guide to Analysis

To achieve reliable and reproducible mass spectrometric data for this compound, a well-defined experimental protocol is essential. Given its polar nature, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or water.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards for calibration and system suitability checks. A typical concentration range for analysis would be 1 ng/mL to 1000 ng/mL.

-

Matrix Samples (if applicable): For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) step is recommended to remove interferences.

Liquid Chromatography (LC) Method

Due to the polarity of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase method with a polar-embedded column is recommended.

Table 2: Recommended LC Parameters

| Parameter | Recommended Setting | Rationale |

| Column | HILIC (e.g., Amide, Silica) or Polar-Embedded C18 | To achieve good retention and peak shape for the polar analyte. |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides a source of protons for efficient ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Elutes the analyte from the polar stationary phase. |

| Gradient | Start with a high percentage of B (e.g., 95%) and gradually decrease to elute the analyte. | Optimizes separation from other components. |

| Flow Rate | 0.2 - 0.5 mL/min | Compatible with standard ESI sources. |

| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. |

| Injection Volume | 1 - 10 µL | Dependent on the sensitivity of the mass spectrometer. |

Figure 2: LC-MS/MS Experimental Workflow

Caption: A streamlined workflow for the LC-MS/MS analysis of this compound.

Mass Spectrometry (MS) Method

Electrospray ionization in positive ion mode is the most suitable technique for this analyte.

Table 3: Recommended ESI-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atom is readily protonated. |

| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray process. |

| Source Temperature | 120 - 150 °C | Assists in desolvation. |

| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Aids in solvent evaporation. |

| Cone Voltage | 20 - 40 V | Can be optimized to control in-source fragmentation. |

| Collision Gas | Argon | An inert gas for efficient collision-induced dissociation. |

| Collision Energy | 10 - 30 eV | Ramped or optimized for specific fragment ions to maximize their intensity. |

Trustworthiness and Self-Validation: Ensuring Data Integrity

The protocols described herein are designed to be self-validating. The use of a stable, isotopically labeled internal standard of this compound is highly recommended for quantitative studies to correct for matrix effects and variations in instrument response. Furthermore, the predictable fragmentation pattern serves as a built-in quality control check. The presence and relative abundance of the key fragment ions discussed in Section 2 should be consistent across analyses. Any significant deviation may indicate issues with the sample, the LC-MS system, or the analytical method.

Conclusion: A Comprehensive Framework for Analysis

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the fundamental fragmentation behaviors of its constituent parts, we can confidently predict and interpret its mass spectrum. The detailed experimental protocols offer a robust starting point for method development and routine analysis. As with any scientific endeavor, the principles and methods outlined here should be adapted and optimized for the specific instrumentation and research questions at hand. This guide empowers researchers, scientists, and drug development professionals to approach the analysis of this and similar novel molecules with a solid foundation of scientific integrity and practical expertise.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

- JoVE. (2023). Mass Spectrometry of Amines.

- Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation.

- JoVE. (2024). Mass Spectrometry: Amine Fragmentation.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

Solubility and stability profile of 1-(Cyclopropylmethyl)-L-proline

An In-Depth Technical Guide to the Solubility and Stability Profile of 1-(Cyclopropylmethyl)-L-proline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and stability profile of this compound (CAS No. 342793-01-5)[1][2][3], a proline analogue with potential applications in medicinal chemistry and drug discovery[1]. The successful development of any new chemical entity (NCE) is critically dependent on a thorough understanding of its physicochemical properties. Poor aqueous solubility can hinder biological screening and lead to low bioavailability, while chemical instability can compromise shelf-life, safety, and efficacy. This document outlines detailed, field-proven protocols for determining aqueous and organic solvent solubility, establishing a comprehensive stability profile through forced degradation studies, and developing a stability-indicating analytical method. The methodologies are grounded in regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines, and are designed to provide the robust data necessary to guide lead optimization, pre-formulation, and formulation development activities.

Introduction and Physicochemical Characterization

This compound is a derivative of the amino acid L-proline, featuring a cyclopropylmethyl group attached to the secondary amine of the pyrrolidine ring[1]. Proline and its analogues are foundational building blocks in many pharmacologically active compounds, offering conformational rigidity that is crucial for precise molecular recognition at biological targets[1][4]. The cyclopropylmethyl moiety can further enhance metabolic stability and hydrophobic interactions within enzyme active sites[1].

Before embarking on extensive solubility and stability campaigns, a foundational understanding of the molecule's intrinsic physicochemical properties is paramount. These parameters govern its behavior in various environments and inform the design of subsequent experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value / Prediction | Rationale & Significance |

| CAS Number | 342793-01-5[1][2][3] | Unambiguously identifies the chemical substance. |

| Molecular Formula | C₉H₁₅NO₂[1][2] | Determines the exact mass and elemental composition. |

| Molecular Weight | 169.22 g/mol [1][2] | Essential for preparing solutions of known molarity. |

| Structure | (2S)-1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid[1] | The presence of a carboxylic acid and a tertiary amine suggests zwitterionic character and pH-dependent properties. |

| pKa (Predicted) | ~2.0 (Carboxylic Acid), ~9.5 (Tertiary Amine) | The pKa values are critical for predicting ionization state at different pH levels, which directly impacts solubility and stability. L-proline itself has pKa values of 1.99 and 10.60[5]. |

| LogP (Predicted) | ~1.5 - 2.5 | The octanol-water partition coefficient indicates the lipophilicity of the compound. A positive value suggests a preference for lipid environments, which can influence absorption and distribution but may decrease aqueous solubility. |

Aqueous and Solvent Solubility Profiling

Solubility is a critical attribute that influences everything from the feasibility of in vitro assays to oral bioavailability[6][7]. A distinction is made between kinetic and thermodynamic solubility. Kinetic solubility is often measured in early discovery to assess suitability for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is vital for formulation development[6][8][9].

Rationale for Solubility Assessment

The goal is to quantify the solubility of this compound in various media relevant to the drug discovery and development process. This includes aqueous buffers at physiological pH values (e.g., pH 5.0, 7.4) to simulate biological fluids and organic solvents for stock solution preparation and synthetic chemistry applications. Low aqueous solubility is a common hurdle that can lead to unreliable assay results and poor in vivo performance[6][7].

Experimental Workflow: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility. The protocol below is designed to be robust and self-validating.

Protocol 2.2.1: Shake-Flask Thermodynamic Solubility Assay

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of vials containing 1 mL of each desired solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, Acetate Buffer pH 5.0, Methanol, Acetonitrile, DMSO).

-

Scientist's Note: Using a visible excess of solid material is essential to ensure that a saturated solution is achieved at equilibrium[10].

-

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a defined period.

-

Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Subsequently, filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) or centrifuge at high speed (e.g., >10,000 g for 15 minutes) to remove all particulate matter.

-

Scientist's Note: This step is critical to avoid artificially inflating the measured solubility with suspended solid particles.

-

-

Quantification: Prepare a dilution series of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS, against a standard curve prepared with known concentrations of the compound.

-

Data Reporting: Report the solubility in µg/mL and µM. The experiment should be performed in triplicate for each solvent system.

Diagram: Solubility Assessment Workflow

Caption: Workflow for Forced Degradation Studies.

Anticipated Stability Profile

The structure of this compound contains functional groups that suggest potential liabilities.

Table 3: Predicted Stability Liabilities of this compound

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Acid Hydrolysis | Likely Stable | Amino acids are generally stable to acid. The N-alkyl bond is typically robust. |

| Base Hydrolysis | Likely Stable | Amine and carboxylic acid functionalities are generally stable to base unless adjacent to activating groups. Racemization at the alpha-carbon is a possibility under harsh basic conditions but may be slow.[11] |

| Oxidation | Potentially Liable | The tertiary amine is susceptible to oxidation, potentially forming an N-oxide. This is a common degradation pathway for molecules with tertiary amine groups. |

| Thermal | Likely Stable | The molecule does not possess obviously thermolabile groups. Degradation would likely require high temperatures. |

| Photolysis | Likely Stable | The molecule lacks a significant chromophore that absorbs UV/Vis light, suggesting it may have good photostability. However, this must be confirmed experimentally. |

Conclusion and Forward Look

This guide presents a systematic and robust strategy for defining the critical solubility and stability characteristics of this compound. Executing the detailed protocols for thermodynamic solubility and forced degradation will generate a comprehensive data package. This information is indispensable for mitigating development risks, enabling rational formulation design, and ensuring the integrity of all future biological and preclinical studies. The anticipated profile suggests a compound with potentially good pH-dependent aqueous solubility and general stability, with a possible susceptibility to oxidative degradation. Experimental verification of this profile is the essential next step in advancing this compound through the drug development pipeline.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Veepra.

- Al-Rawi, N., L-G, Y., & Horvath, D. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics.

- Pitzer, J., Steiner, K., Schmid, C., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 24(12), 4746-4751.

- Klick, S., Muellertz, A., Frokjaer, S., & Graeser, K. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery.

- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

- Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc.

- Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences & Research, 7(5), 238-241.

- Li, S., Wang, T., Zhang, C., & Wang, J. (2016). Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures. Journal of Chemical & Engineering Data, 61(6), 2114-2119. Retrieved January 10, 2026, from [https://www.researchgate.net/publication/301886193_Solubility_and_Thermodynamic_Properties_of_L-Proline_in_Methanol-Dichloromethane_Mixtures]([Link]_ Mixtures)

- Qiu, J., Yang, W., Tan, Y., et al. (2019). Solubility Behavior and Data Modeling of l -Proline in Different Neat and Binary Solvent Systems. Journal of Chemical & Engineering Data.

- L(-)-Proline. (n.d.). ChemBK.

- Richard, J. P., Amyes, T. L., & O'Donoghue, A. C. (2004). Formation and Stability of the Enolates of N-Protonated Proline Methyl Ester and Proline Zwitterion in Aqueous Solution: A Nonenzymatic Model for the First Step in the Racemization of Proline Catalyzed by Proline Racemase. Biochemistry, 43(38), 12185-12195.

- DeRider, M. L., Wilking, J., et al. (2002). Proline Analogues. Chemical Reviews.

- L-Proline. (n.d.). PubChem. National Center for Biotechnology Information.

- L-Proline. (2017, December 5). American Chemical Society.

- Bach, T. M. H., & Takagi, H. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology, 97(15), 6623-6634.

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 342793-01-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. Proline Derivatives and Analogs [merckmillipore.com]

- 5. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. pubs.acs.org [pubs.acs.org]

Biological activity of 1-(Cyclopropylmethyl)-L-proline derivatives

An In-depth Technical Guide to the Biological Activity of 1-(Cyclopropylmethyl)-L-proline Derivatives

Introduction

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both unique structural features and desirable pharmacological properties is paramount. Among the vast array of building blocks available to medicinal chemists, amino acid derivatives hold a special place due to their inherent chirality and biocompatibility. L-proline, with its unique cyclic structure, imposes significant conformational constraints on peptides and small molecules, making it a valuable tool for designing compounds with high affinity and selectivity for their biological targets.[1][2] This guide delves into the biological significance of a specific class of proline derivatives: those bearing a cyclopropylmethyl group on the nitrogen atom.

The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy to enhance a variety of properties.[3] This small, strained ring system can improve metabolic stability by blocking sites of oxidation, increase potency through favorable interactions with target proteins, and modulate physicochemical properties such as lipophilicity and aqueous solubility.[3][4] When combined with the rigid framework of L-proline, the cyclopropylmethyl moiety creates a scaffold—this compound—that has emerged as a key component in the development of innovative therapeutics.[5]

This technical guide will provide a comprehensive overview of the biological activities of this compound derivatives, from their synthesis and structure-activity relationships to their mechanisms of action and therapeutic potential. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their own discovery programs.

Synthesis and Stereochemistry of this compound

The biological activity of any chiral molecule is intrinsically linked to its stereochemistry. The synthesis of this compound and its derivatives, therefore, requires methods that can control the stereocenter at the alpha-carbon of the proline ring.

Synthetic Routes

There are two primary strategies for the synthesis of the this compound core:

-

Direct Alkylation of L-proline: The most straightforward approach involves the direct N-alkylation of L-proline with a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane or (chloromethyl)cyclopropane.[5] This reaction is typically carried out in the presence of a base, like potassium carbonate, in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[5] The inherent chirality of the starting L-proline is preserved throughout this process, making it an efficient way to produce the desired (S)-enantiomer.[5]

-

Cyclopropanation Reactions: An alternative strategy involves the construction of the cyclopropyl ring at a later stage of the synthesis.[5] This can be achieved through a cyclopropanation reaction on a proline derivative that contains a suitable alkene precursor. A common method is the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane to convert an alkene into a cyclopropane.[4] More modern variations may employ reagents like diethylzinc and diiodomethane (the Furukawa reagent) or cobalt-catalyzed cyclopropanation, which can offer improved efficiency and selectivity.[4]

Stereoselective Synthesis

Given that biological targets are chiral, the stereochemistry of a drug molecule is critical to its activity. For this compound derivatives, controlling the stereocenter at the 2-position of the pyrrolidine ring is essential. By starting with enantiomerically pure L-proline, the desired (S)-configuration can be readily obtained.[5] The development of scalable processes for producing stereochemically pure cyclopropyl-methyl-proline has been a focus of research, particularly for its application as a key building block in Factor D inhibitors.[4]

Characterization

The structural integrity and purity of synthesized this compound derivatives are confirmed using a suite of analytical techniques. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the presence of the cyclopropylmethyl group and the proline ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the compound and confirm its elemental composition.

-

Chiral Chromatography: Techniques such as chiral High-Performance Liquid Chromatography (HPLC) are used to verify the enantiomeric purity of the final product.

Biological Activities and Mechanisms of Action

The unique structural features of this compound derivatives make them attractive candidates for modulating the activity of various biological targets. Their primary mode of action appears to be enzyme inhibition, although receptor antagonism has also been reported.

Enzyme Inhibition: Targeting Factor D of the Complement System

A significant body of research has highlighted the role of this compound as a crucial structural motif in the development of potent and selective inhibitors of human Factor D.[5] Factor D is a serine protease that plays a pivotal role in the alternative pathway of the complement system, a key component of the innate immune response.[5] Dysregulation of the alternative pathway is implicated in a range of diseases, including paroxysmal nocturnal hemoglobinuria (PNH) and age-related macular degeneration (AMD).

The this compound scaffold provides a rigid framework that correctly orients other functional groups of the inhibitor for optimal binding within the active site of Factor D.[5] The cyclopropylmethyl group itself likely contributes to favorable hydrophobic interactions and enhances the pharmacokinetic properties of the molecule.[5] While this compound alone is not a potent inhibitor, its incorporation into larger, more complex molecules is integral to their inhibitory mechanism against Factor D.[5]

Below is a diagram illustrating the role of Factor D in the alternative complement pathway and the point of inhibition by drugs containing the this compound scaffold.

Caption: Inhibition of Factor D by this compound derivatives blocks the formation of C3 convertase, halting the amplification loop of the alternative complement pathway.

Receptor Antagonism: Targeting the EP4 Receptor

Recent research has expanded the known biological activities of this scaffold to include receptor antagonism. A derivative incorporating a 1-(cyclopropylmethyl) group, specifically 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid, has been identified as a potent and orally bioavailable antagonist of the prostaglandin E₂ receptor 4 (EP4).[6]

The EP4 receptor is a G-protein coupled receptor that mediates the effects of prostaglandin E₂ (PGE₂), a key inflammatory mediator.[6] Antagonism of the EP4 receptor is a promising therapeutic strategy for a variety of conditions, including inflammatory diseases, pain, and certain types of cancer.[6] The discovery of an EP4 antagonist containing the 1-(cyclopropylmethyl) moiety highlights the versatility of this structural unit in drug design.[6]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for a wide range of this compound derivatives is not yet publicly available, some general principles can be inferred from the existing literature. The table below summarizes key SAR insights for Factor D inhibitors incorporating this scaffold.

| Modification Site | Structural Change | Impact on Activity | Reference |

| Proline Ring | Substitution at the 4-position | Can modulate potency and selectivity. | [7] |

| Cyclopropylmethyl Group | Isosteric replacements | Generally leads to a decrease in activity, highlighting the importance of this group for optimal binding and/or pharmacokinetic properties. | [5] |

| Carboxylic Acid | Esterification or amidation | The free carboxylic acid is often crucial for binding to the target, though prodrug strategies may be employed. | [8] |

| N-H of Proline | Alkylation with cyclopropylmethyl | Confers desirable properties; other alkyl groups may be tolerated but can alter the activity profile. | [5] |

Therapeutic Applications and Future Perspectives

The demonstrated biological activities of this compound derivatives position them as promising candidates for the treatment of various diseases.

Complement-Mediated Diseases

The development of oral Factor D inhibitors containing the this compound scaffold represents a significant advancement in the treatment of complement-mediated disorders. These compounds have the potential to offer a more convenient and effective treatment option for patients with conditions such as:

-

Paroxysmal Nocturnal Hemoglobinuria (PNH): A rare, life-threatening blood disease characterized by the destruction of red blood cells by the complement system.

-

Age-Related Macular Degeneration (AMD): A leading cause of vision loss in older adults, where complement overactivation contributes to retinal damage.

-

Atypical Hemolytic Uremic Syndrome (aHUS): A genetic disease that causes blood clots to form in small blood vessels.

Inflammatory Disorders and Pain

The discovery of EP4 receptor antagonists based on the 1-(cyclopropylmethyl) scaffold opens up new avenues for the development of drugs to treat:

-

Rheumatoid Arthritis and Osteoarthritis: By blocking the pro-inflammatory effects of PGE₂.

-

Chronic Pain: By modulating the sensitization of sensory neurons.

-

Cancer: By inhibiting tumor growth and angiogenesis, and by suppressing the immunosuppressive tumor microenvironment.[6]

Future Research Directions

Future research in this area is likely to focus on several key aspects:

-

Exploration of New Therapeutic Targets: The versatility of the this compound scaffold suggests that it may be useful for targeting other enzymes and receptors.

-

Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts will aim to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to develop orally bioavailable drugs with optimal dosing regimens.

-

Development of Novel Synthetic Methodologies: The discovery of new, more efficient, and stereoselective methods for the synthesis of these compounds will be crucial for their large-scale production.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound

This protocol is a generalized procedure based on the direct alkylation method.

-

Dissolution: Dissolve L-proline (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Base Addition: Add potassium carbonate (2-3 equivalents) to the solution and stir.

-

Alkylation: Add (bromomethyl)cyclopropane (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 50-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and wash with a non-polar solvent like ethyl acetate to remove unreacted starting materials.

-

Purification: Acidify the aqueous layer with an acid such as HCl to a pH of approximately 2-3. The product can then be isolated by extraction with an organic solvent, followed by drying and evaporation of the solvent. Further purification can be achieved by recrystallization or chromatography.

Below is a workflow diagram for this synthetic protocol.

Caption: A typical workflow for the synthesis of this compound via direct alkylation.

In Vitro Factor D Inhibition Assay

This is a generalized protocol for a biochemical assay to determine the inhibitory potency of a compound against Factor D.

-

Reagents and Buffers: Prepare an assay buffer (e.g., Tris-HCl with NaCl and BSA). Prepare solutions of human Factor D, a synthetic substrate (e.g., a small peptide with a fluorogenic reporter group), and the test compound at various concentrations.

-

Assay Plate Preparation: Add the assay buffer to the wells of a 96-well or 384-well microplate.

-

Compound Addition: Add the test compound dilutions to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Enzyme Addition: Add the Factor D solution to all wells except the negative controls and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

-

Detection: Measure the fluorescence signal at regular intervals using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Data Analysis: Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response model to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound derivatives represent a versatile and valuable class of compounds in modern drug discovery. The unique combination of the conformationally constrained proline ring and the beneficial properties of the cyclopropylmethyl group has led to the development of potent and selective modulators of important biological targets, most notably Factor D and the EP4 receptor. The continued exploration of this scaffold is likely to yield new therapeutic agents for a wide range of diseases, from rare complement-mediated disorders to common inflammatory conditions. As our understanding of the synthesis, biological activity, and structure-activity relationships of these compounds grows, so too will their impact on human health.

References

- Benchchem. This compound Research Chemical.

- ResearchGate. Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors.

- PubMed. Properties, metabolisms, and applications of (L)-proline analogues.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Proline Derivatives in Drug Discovery and Development.

- ResearchGate. Proline derivatives used in this study.

- PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- MDPI. Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis).

- PMC. Targeting L-Proline Uptake as New Strategy for Anti-chagas Drug Development.

- PubChem. L-Proline | C5H9NO2 | CID 145742.

- PubMed. Improvement of crow's feet lines by topical application of 1-carbamimidoyl-L-proline (CLP).

- ResearchGate. Proline derivatives used in this study. 1, L-proline; 2, 4-(R)

- Google Patents. HUP0300746A3 - Proline derivatives and use thereof as drugs.

- MDPI. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline.

- PubMed. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist.

- MDPI. Occurrence of the d-Proline Chemotype in Enzyme Inhibitors.

- Thieme Chemistry. Synthesis of 4-(Arylmethyl)proline Derivatives.

Sources

- 1. nbinno.com [nbinno.com]

- 2. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting L-Proline Uptake as New Strategy for Anti-chagas Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Cyclopropylmethyl)-L-proline as a Constrained Amino Acid Analog

Abstract

This technical guide provides a comprehensive overview of 1-(Cyclopropylmethyl)-L-proline, a non-canonical, constrained amino acid analog of significant interest in medicinal chemistry and drug discovery. We will delve into its unique structural features, stereoselective synthesis, and critical role in the design of novel therapeutics. This document will serve as a valuable resource for researchers, scientists, and drug development professionals by offering in-depth scientific insights, detailed experimental protocols, and a thorough examination of its applications, particularly as a key building block for potent and selective enzyme inhibitors.

Introduction: The Strategic Advantage of Conformational Constraint

In the realm of drug design, the ability to control the three-dimensional structure of a molecule is paramount. Unnatural amino acids (UAAs) have emerged as powerful tools for modulating the physicochemical and pharmacological properties of peptides and small molecules.[1][2] By introducing conformational constraints, researchers can pre-organize a ligand for optimal binding to its biological target, thereby enhancing potency, selectivity, and metabolic stability.[3][4]

Proline, with its unique cyclic structure, already imparts a degree of rigidity to peptide backbones.[5][6] this compound further builds upon this by incorporating a cyclopropylmethyl group at the nitrogen atom.[7] This substitution offers several key advantages:

-

Enhanced Rigidity: The cyclopropyl group, a strained three-membered ring, acts as a rigid alkyl linker, further restricting the conformational freedom of the proline ring and the N-substituent.[8][9]

-

Improved Metabolic Stability: The cyclopropyl moiety is known to be less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear alkyl groups, which can lead to improved pharmacokinetic profiles.[10]

-

Favorable Hydrophobic Interactions: The cyclopropyl group can engage in beneficial hydrophobic interactions within the binding pocket of a target protein, contributing to increased binding affinity.[7]

This guide will explore the synthesis, characterization, and application of this valuable building block, with a particular focus on its role in the development of Factor D inhibitors.

Synthesis and Stereochemical Control

The stereoselective synthesis of this compound is a critical aspect of its application, as the biological activity of its derivatives is often highly dependent on the stereochemistry.[7] Several synthetic strategies have been developed to achieve the desired (S)-configuration.

Synthetic Strategy: N-Alkylation of L-Proline

A common and direct approach involves the N-alkylation of the readily available and chiral L-proline.[7] This method leverages the inherent stereocenter of the starting material to produce the target compound with the desired stereochemistry.[7]

Materials:

-

L-proline

-

(Bromomethyl)cyclopropane (or (chloromethyl)cyclopropane)

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

To a solution of L-proline (1 equivalent) in DMSO, add potassium carbonate (2.5 equivalents) and a catalytic amount of potassium iodide.

-

Add (bromomethyl)cyclopropane (1.2 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Wash the aqueous solution with diethyl ether to remove any unreacted alkylating agent.

-

Acidify the aqueous layer to a pH of approximately 2 with concentrated HCl.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Causality Behind Experimental Choices:

-

Solvent: DMSO is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium ions and leaving the carbonate anion more nucleophilic.

-

Base: Potassium carbonate is a suitable base to deprotonate the carboxylic acid and the secondary amine of L-proline, facilitating the N-alkylation.

-

Catalyst: Potassium iodide acts as a catalyst through the Finkelstein reaction, converting the potentially less reactive alkyl bromide or chloride to the more reactive alkyl iodide in situ.

-

Workup: The aqueous workup and pH adjustment are crucial for separating the product from inorganic salts and unreacted starting materials. The product is more soluble in organic solvents in its protonated form.

Alternative Synthetic Routes

Other synthetic strategies include multi-step routes involving the cyclopropanation of an N-allyl-L-proline derivative.[7] The Simmons-Smith reaction is a classic method for cyclopropanation.[11][12] The choice of synthetic route often depends on the desired scale of production and the availability of starting materials.[12]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₂ | [7] |

| Molecular Weight | 169.22 g/mol | [7] |

| CAS Number | 342793-01-5 | [13][14] |

| Appearance | White to off-white solid | |

| IUPAC Name | (2S)-1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid | [7] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0.1-0.6 ppm), the proline ring protons, and the methylene protons of the cyclopropylmethyl group.[15][16][17]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms, including the unique upfield signals of the cyclopropyl ring carbons.

Mass Spectrometry (MS):

-

Expected [M+H]⁺: 170.1125

-

Fragmentation Pattern: Common fragmentation pathways include the loss of the carboxyl group (-45 Da) and cleavage of the N-cyclopropylmethyl bond.[7]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and conformational properties of this compound make it a valuable building block in drug discovery.[7] Its incorporation into peptide or small molecule scaffolds can lead to improved pharmacological profiles.[1][2]

A Key Building Block for Factor D Inhibitors

A prominent application of this compound is in the synthesis of potent and selective inhibitors of Factor D.[7] Factor D is a serine protease that plays a crucial role in the alternative pathway of the complement system, a key component of the innate immune response.[7] Dysregulation of the alternative pathway is implicated in various inflammatory and autoimmune diseases.

The this compound moiety serves as a rigid scaffold that correctly orients other functional groups of the inhibitor for optimal binding within the active site of Factor D.[7] The cyclopropylmethyl group likely contributes to favorable hydrophobic interactions and enhances the overall drug-like properties of the molecule.[7]

Caption: The role of Factor D in the alternative complement pathway and its inhibition.

Workflow for Screening Factor D Inhibitors

The evaluation of novel Factor D inhibitors incorporating this compound typically follows a structured workflow.

Caption: A typical workflow for the preclinical evaluation of Factor D inhibitors.

Principle:

This assay measures the ability of a test compound to inhibit the proteolytic activity of Factor D on its substrate, Factor B, in the presence of C3b. The activity is typically monitored using a fluorogenic or chromogenic substrate that is cleaved by the resulting C3 convertase (C3bBb).

Materials:

-

Recombinant human Factor D

-

Recombinant human Factor B

-

Recombinant human C3b

-

Fluorogenic substrate for C3 convertase

-

Assay buffer (e.g., Tris-buffered saline with MgCl₂)

-

Test compounds (dissolved in DMSO)

-

384-well microplate

-

Plate reader (fluorescence)

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-